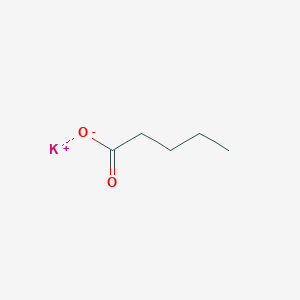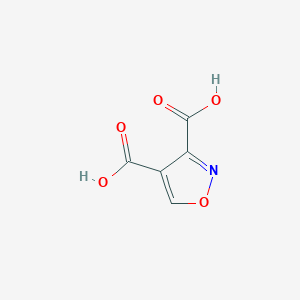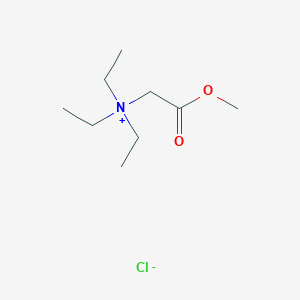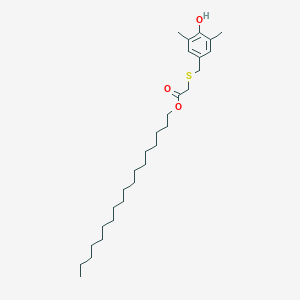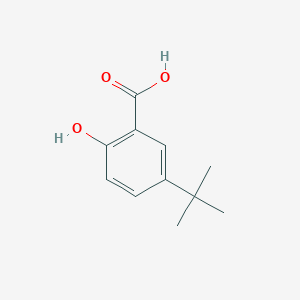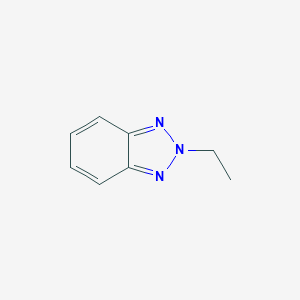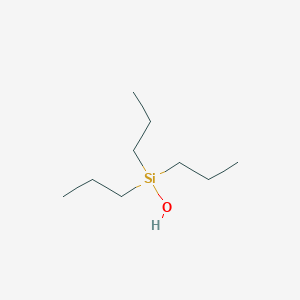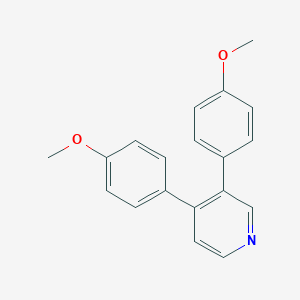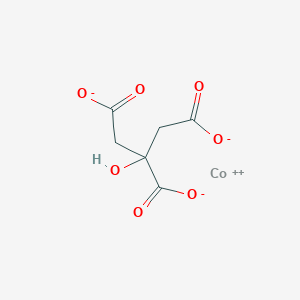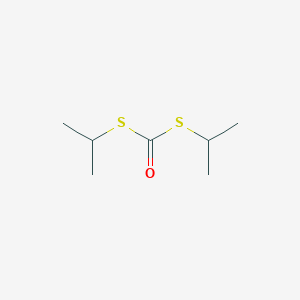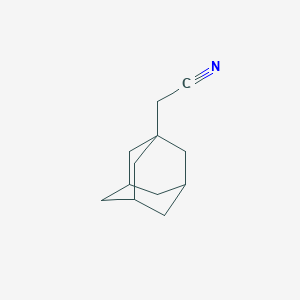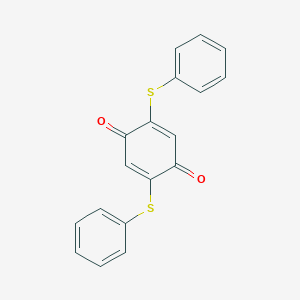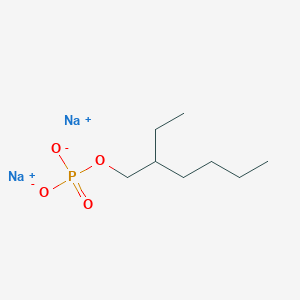
Disodium 2-ethylhexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-ethylhexyl phosphate (DEHP) is a chemical compound used in various industrial and laboratory applications. It is a colorless and odorless liquid that is soluble in water and organic solvents. DEHP is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility and durability.
Mecanismo De Acción
Disodium 2-ethylhexyl phosphate acts as a plasticizer by reducing the intermolecular forces between polymer chains, which increases their flexibility and durability. In medical devices, Disodium 2-ethylhexyl phosphate acts as a lubricant to reduce friction and increase the flow of fluids through the devices.
Efectos Bioquímicos Y Fisiológicos
Disodium 2-ethylhexyl phosphate has been shown to have toxic effects on the liver, kidneys, and reproductive system in animal studies. It has also been linked to developmental and reproductive abnormalities in humans. Disodium 2-ethylhexyl phosphate is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disodium 2-ethylhexyl phosphate is widely used in laboratory experiments due to its ability to increase the flexibility and durability of materials. However, its toxic effects on animals and humans limit its use in certain applications. Researchers must take precautions to minimize exposure to Disodium 2-ethylhexyl phosphate and use alternative materials when possible.
Direcciones Futuras
Future research on Disodium 2-ethylhexyl phosphate should focus on developing alternative plasticizers that are safer for humans and the environment. Researchers should also investigate the long-term effects of Disodium 2-ethylhexyl phosphate exposure on human health and develop strategies to minimize exposure in industrial and laboratory settings. Additionally, more research is needed to understand the mechanism of action of Disodium 2-ethylhexyl phosphate and its effects on various biological systems.
Métodos De Síntesis
Disodium 2-ethylhexyl phosphate is synthesized by reacting 2-ethylhexanol with phosphorus oxychloride and sodium hydroxide. The reaction produces Disodium 2-ethylhexyl phosphate and sodium chloride as a byproduct. The resulting Disodium 2-ethylhexyl phosphate is then purified using distillation and other purification methods.
Aplicaciones Científicas De Investigación
Disodium 2-ethylhexyl phosphate is widely used in scientific research as a plasticizer for various materials, including polyvinyl chloride (PVC) and polycarbonate. It is also used as a solvent for various chemicals, including pharmaceuticals, dyes, and fragrances. Disodium 2-ethylhexyl phosphate is used in the production of medical devices, such as blood bags, IV tubing, and catheters.
Propiedades
Número CAS |
15505-13-2 |
|---|---|
Nombre del producto |
Disodium 2-ethylhexyl phosphate |
Fórmula molecular |
C8H17Na2O4P |
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
disodium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
NIFGJMWDJOVFPC-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
Otros números CAS |
68186-64-1 15505-13-2 |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



